molecular formula C11H10N2O2 B2979006 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 874991-12-5

3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2979006
CAS No.: 874991-12-5
M. Wt: 202.213
InChI Key: MQLANCBGBSRAKS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also considered to ensure efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(3-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLANCBGBSRAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874991-12-5
Record name 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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